molecular formula C14H14N2O5S2 B2572772 (Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 712307-65-8

(Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2572772
CAS RN: 712307-65-8
M. Wt: 354.4
InChI Key: YAGWDPOTOUAJPP-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a complex organic compound. Unfortunately, there is not much specific information available about this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. It’s difficult to provide a detailed analysis without specific context or experimental data .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the mechanism of action would involve its interaction with biological targets. Unfortunately, specific information about the mechanism of action of this compound is not available .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Unfortunately, specific safety data for this compound is not available .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if it has therapeutic potential, to materials science if it has unique physical properties .

properties

IUPAC Name

2-[5-[(3,5-dimethoxyphenyl)iminomethyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-20-9-3-8(4-10(5-9)21-2)15-6-11-13(19)16(7-12(17)18)14(22)23-11/h3-6,19H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCJUXCTKZGSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=CC2=C(N(C(=S)S2)CC(=O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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